

"10-Methylheptadecanoic acid" molecular weight and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Methylheptadecanoic acid*

Cat. No.: B3044285

[Get Quote](#)

An In-depth Technical Guide to 10-Methylheptadecanoic Acid

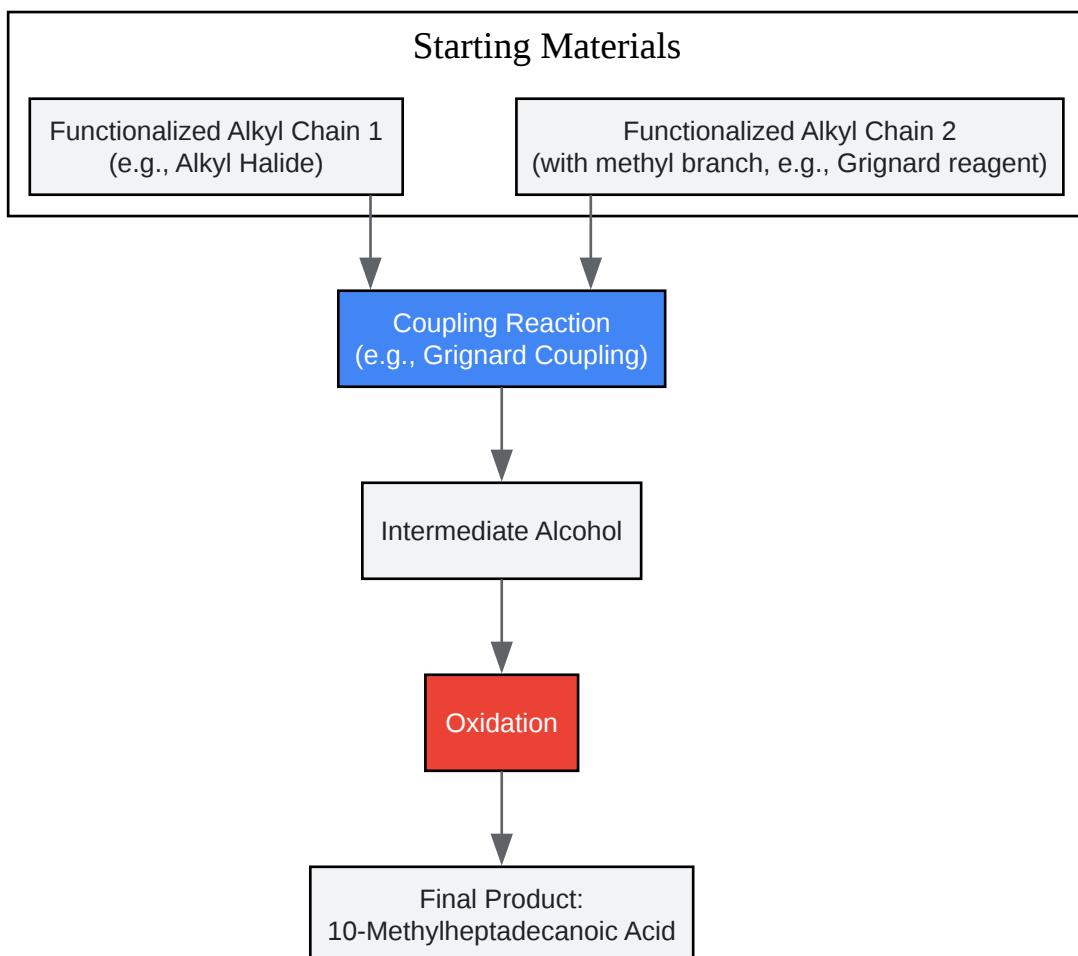
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **10-methylheptadecanoic acid**, a branched-chain fatty acid (BCFA). The document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential role in biological signaling pathways, contextualized within the broader class of BCFAs.

Core Properties of 10-Methylheptadecanoic Acid

10-Methylheptadecanoic acid is a saturated fatty acid with a methyl group located on the tenth carbon atom. This branching distinguishes it from its linear counterpart, heptadecanoic acid. As a long-chain fatty acid, it is largely hydrophobic.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Weight	284.48 g/mol	[3]
CAS Number	26429-10-7	[3]
Molecular Formula	C ₁₈ H ₃₆ O ₂	[1][3]
IUPAC Name	10-methylheptadecanoic acid	[1]
Synonyms	10-methyl-heptadecanoic acid, Heptadecanoic acid, 10- methyl-	[1]
Chemical Class	Long-chain fatty acid, Methyl- branched fatty acid	[1][2]


Experimental Protocols

Detailed experimental protocols specifically for **10-methylheptadecanoic acid** are not widely documented in publicly available literature. However, established methods for the synthesis and analysis of similar branched-chain fatty acids can be readily adapted.

General Synthetic Approach

A convergent synthesis strategy can be employed for creating mid-chain methyl-branched fatty acids. While a protocol for the closely related (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) has been described, a similar conceptual workflow could be applied.[4] This typically involves the coupling of two smaller, functionalized hydrocarbon chains, one of which contains the desired methyl branch, followed by modification of the terminal functional groups to yield the final carboxylic acid.

A generalized workflow for such a synthesis is outlined below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of a methyl-branched fatty acid.

Analytical Methodology: Gas Chromatography

The analysis of **10-methylheptadecanoic acid**, typically after conversion to its more volatile methyl ester (FAME), can be effectively performed using gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Sample Preparation (Esterification):

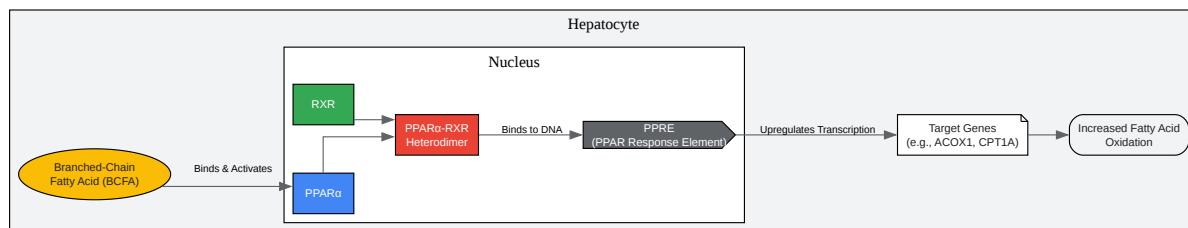
- A known quantity of the lipid-containing sample is dissolved in a suitable solvent mixture (e.g., benzene-methanol).
- An acidic catalyst, such as sulfuric acid, is added.

- The mixture is heated under reflux for several hours to drive the esterification reaction to completion.
- Following cooling, the fatty acid methyl esters are extracted into a non-polar solvent like petroleum ether.
- The organic phase is washed to remove residual acid and then dried with an anhydrous salt (e.g., sodium sulfate).
- The solvent is evaporated to yield the FAMEs, which are then redissolved in a small volume of an appropriate solvent for GC analysis.

Gas Chromatography Conditions:

- Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX), is suitable for separating FAMEs.
- Carrier Gas: Helium or hydrogen.
- Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute fatty acids of increasing chain length and boiling point.
- Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample and prevent condensation.
- Identification: Compounds are identified by comparing their retention times to those of known standards. For GC-MS, identification is further confirmed by matching the mass spectrum of the analyte to a reference library.

Biological Activity and Signaling Pathways

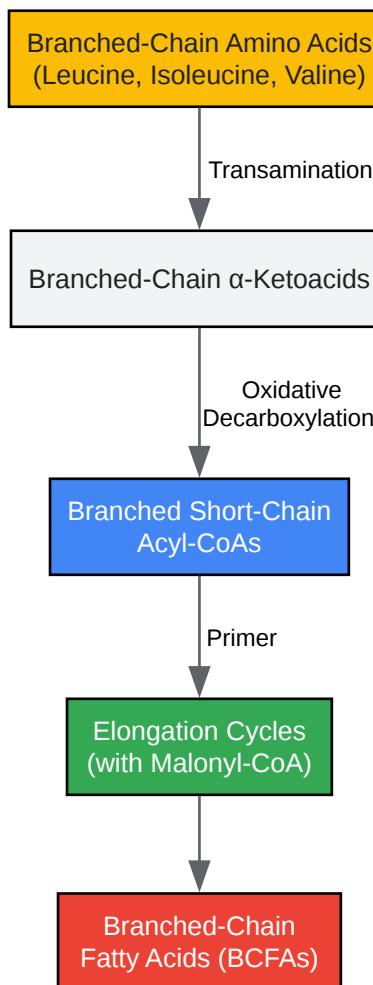

Specific signaling pathways directly modulated by **10-methylheptadecanoic acid** are not well-characterized. However, as a branched-chain fatty acid, it is likely to participate in pathways known to be influenced by BCFAs in general.

BCFAs are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity.^[5]^[6] In mammals, BCFAs are obtained from dietary sources,

particularly ruminant fats, or potentially synthesized endogenously.^[5] They have been implicated in various biological processes, including anti-inflammatory responses and the regulation of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Activation

One of the key mechanisms through which fatty acids exert their biological effects is by acting as ligands for nuclear receptors. Branched-chain fatty acids, such as phytanic acid, have been shown to be activators of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^[7] PPAR α is a critical regulator of lipid metabolism, particularly fatty acid oxidation. Activation of PPAR α leads to the upregulation of genes involved in the breakdown of fatty acids in mitochondria and peroxisomes. This suggests that BCFAs could play a role in modulating hepatic lipid homeostasis.


[Click to download full resolution via product page](#)

Activation of PPAR α by branched-chain fatty acids.

Biosynthesis of Branched-Chain Fatty Acids

In microorganisms, the synthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.^{[5][8]} These amino acids serve

as primers for fatty acid synthesis after undergoing transamination and decarboxylation to form branched short-chain acyl-CoAs. These primers are then elongated to produce the final BCFA.

[Click to download full resolution via product page](#)

General biosynthetic pathway of branched-chain fatty acids.

In summary, while **10-methylheptadecanoic acid** is a well-defined chemical entity, its specific biological functions and mechanisms of action remain an area for future research. The information provided here, based on its identity as a BCFA, offers a foundational understanding for scientists and researchers working in drug development and metabolic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-Methylheptadecanoic acid | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for 10-Methylheptadecanoic acid (NP0083682) [np-mrd.org]
- 3. larodan.com [larodan.com]
- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in *Xanthomonas campestris* [frontiersin.org]
- To cite this document: BenchChem. ["10-Methylheptadecanoic acid" molecular weight and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044285#10-methylheptadecanoic-acid-molecular-weight-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com